molecular formula C6H5ClF3N3 B1427598 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1251209-75-2

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B1427598
CAS No.: 1251209-75-2
M. Wt: 211.57 g/mol
InChI Key: AFJWHMUIRIKVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a chemical compound intended for research use only. It is not for human or veterinary diagnostic or therapeutic use. This compound belongs to the class of pyrimidine derivatives, a heterocyclic aromatic ring system that is a fundamental scaffold in medicinal chemistry and drug discovery . The pyrimidine core is a key structural component in a wide range of biologically active molecules, and its derivatives have been extensively investigated for their diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities . The presence of a chloro group at the 6-position and an N-(2,2,2-trifluoroethyl)amine group at the 4-position makes this molecule a versatile synthetic intermediate. The chloro group is a common reactive handle for nucleophilic aromatic substitution, allowing researchers to readily functionalize the molecule with a variety of nucleophiles such as amines, alcohols, and thiols. The trifluoroethyl group is a common motif in agrochemical and pharmaceutical agents due to its ability to influence the molecule's metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a valuable building block for the synthesis of more complex molecules for use in high-throughput screening, library development, and structure-activity relationship (SAR) studies in early-stage drug discovery research.

Properties

IUPAC Name

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-4-1-5(13-3-12-4)11-2-6(8,9)10/h1,3H,2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJWHMUIRIKVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 2,2,2-trifluoroethanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: Substituted derivatives with different functional groups attached to the pyrimidin ring.

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in drug discovery and development.

Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name (CAS) Molecular Formula Substituents (Positions) Molecular Weight Key Data/Notes
6-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine C₆H₅ClF₃N₃ Cl (6), CF₃CH₂NH (4) 223.57 High lipophilicity due to trifluoroethyl group
6-Chloro-N-methylpyrimidin-4-amine (65766-32-7) C₅H₆ClN₃ Cl (6), CH₃NH (4) 143.57 Similarity: 0.91; simpler synthesis, lower steric hindrance
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (1480-66-6) C₅H₃ClF₃N₃ Cl (6), CF₃ (2) 207.54 Electron-withdrawing CF₃ at position 2 enhances electrophilicity
6-Chloro-N,N-dimethylpyrimidin-4-amine (31058-83-0) C₆H₈ClN₃ Cl (6), (CH₃)₂N (4) 157.60 Dimethylamine increases basicity; similarity: 0.86
6-Chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine (1552918-79-2) C₇H₈ClF₂N₃ Cl (6), CH₃ (2), CHF₂CH₂NH (4) 207.61 Difluoroethyl balances lipophilicity and polarity
6-Chloro-N-ethyl-2-(methylsulfonyl)pyrimidin-4-amine (1289386-46-4) C₇H₉ClN₃O₂S Cl (6), SO₂CH₃ (2), C₂H₅NH (4) 246.68 Sulfonyl group improves solubility but may reduce bioavailability

Discontinued and Specialty Derivatives

  • 6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine (1023813-53-7) : Discontinued due to synthesis challenges or instability .
  • Nitro- and Sulfonyl-Containing Derivatives : Compounds like 6-chloro-N,2-dimethyl-5-nitro-N-phenylpyrimidin-4-amine (CAS N/A) incorporate nitro groups for enhanced hydrogen bonding but face stability issues .

Biological Activity

6-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a compound belonging to the pyrimidine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted at the 6-position with a chlorine atom and at the N-position with a trifluoroethyl group. This unique substitution pattern is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial enzyme functions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation
A549 (Lung)0.200Induction of apoptosis
HCT116 (Colon)0.150Cell cycle arrest at G2/M phase

These findings indicate a promising therapeutic potential for this compound in treating different types of cancers.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise in antimicrobial applications:

  • Bacterial Inhibition : It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
  • Fungal Activity : The compound also exhibited antifungal properties, particularly against pathogenic fungi.

Case Studies

  • Breast Cancer Study : A study involving the MDA-MB-231 cell line revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Efficacy : In a study assessing its antimicrobial properties, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests potential for development as an antimicrobial agent.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique efficacy of this compound:

Compound IC50 (µM) Activity Type
6-Chloro-N-(4-chlorophenethyl)pyrimidin-4-amine0.200Anticancer
6-Chloro-N-(ethyl)pyrimidin-4-amine0.300Antimicrobial
6-Chloro-N-(trifluoromethyl)pyrimidin-4-amine0.250Antiproliferative

The data indicates that while other compounds exhibit activity, the trifluoroethyl substitution may enhance potency and selectivity against specific cancer types.

Q & A

Q. What crystallographic parameters define the compound’s solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation) resolves bond angles (C-N-C ≈ 120°) and torsional preferences. For example, 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine exhibited a planar pyrimidine ring with dihedral angles <5° .

Data Contradiction Analysis

Q. Why do enzymatic inhibition assays (IC₅₀) vary between fluorometric and radiometric methods?

  • Methodological Answer : Fluorometric assays may suffer from inner-filter effects with fluorinated compounds, while radiometric assays (e.g., ³²P-ATP) offer higher sensitivity. Normalize data using control inhibitors (e.g., staurosporine) and validate with ITC (isothermal titration calorimetry) .

Q. How to address discrepancies in solubility data reported in different solvents?

  • Methodological Answer : Use standardized shake-flask methods (USP <1236>) with HPLC quantification. For example, analogs like N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine showed pH-dependent solubility in DMSO vs. aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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